An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
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Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of properties such as solubility, acidity (pKa), and lipophilicity is paramount, as these parameters collectively govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3][4] This document synthesizes available data with established analytical methodologies, offering both a data repository and a practical guide for researchers. Detailed, field-proven protocols for the experimental determination of these key properties are provided, underpinned by the scientific rationale for each procedural step. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the evaluation and progression of indazole-based compounds as potential therapeutic agents.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry.[5] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The introduction of a carboxylic acid at the 3-position provides a critical handle for various chemical transformations and interactions with biological targets.[5][6] Furthermore, the strategic placement of halogen atoms, such as bromine and chlorine, on the bicyclic core can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity.
The specific compound, 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, combines these features, making its thorough physicochemical characterization a prerequisite for any drug discovery program. Properties like solubility, pKa, and lipophilicity are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its potential for oral bioavailability and overall clinical success.[2][4][7] Poor physicochemical properties are a leading cause of attrition in drug development, making their early and accurate assessment a cornerstone of modern pharmaceutical research.[7]
Molecular Profile and Core Identifiers
A clear identification of the molecule is the foundation of any scientific investigation. The key structural and identifying information for 5-bromo-6-chloro-1H-indazole-3-carboxylic acid is summarized below.
Chemical Structure:
(Simplified 2D representation)
| Property | Value | Source |
| IUPAC Name | 5-bromo-6-chloro-1H-indazole-3-carboxylic acid | N/A |
| Molecular Formula | C₈H₄BrClN₂O₂ | |
| Molecular Weight | 275.49 g/mol | Calculated |
| CAS Number | Not readily available | [8] |
| Appearance | Expected to be a solid at room temperature | [6] |
Note: A specific CAS number for the 5-bromo-6-chloro derivative was not found in the search results. The properties are inferred from related structures like 5-bromo-1H-indazole-3-carboxylic acid.
Critical Physicochemical Properties and Experimental Determination
This section delves into the most influential physicochemical properties, explaining their relevance and providing robust protocols for their experimental measurement.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical factor influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[2][4] For oral drugs, a compound must first dissolve in the gut lumen before it can be absorbed into the bloodstream. Low solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[9][10]
Expected Properties: Given the presence of a carboxylic acid group, the solubility of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid is expected to be highly pH-dependent. In acidic environments (low pH), the carboxylic acid will be protonated and less soluble. In neutral to basic environments (higher pH), it will deprotonate to the more soluble carboxylate form. The two halogen atoms contribute to the molecule's lipophilicity, which will generally decrease its intrinsic aqueous solubility.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[11]
Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 2-5 mg) to a series of glass vials.[11]
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a predetermined period (24 to 72 hours) to ensure equilibrium is reached.[9][12][13] The presence of undissolved solid must be visually confirmed at the end of the incubation.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a 0.22 µm filter that does not bind the compound.[9]
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate solvent to fall within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11]
-
Reporting: The final solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate for each condition.[11]
Acidity and Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[14] This parameter is crucial as it dictates the charge state of a drug at different physiological pH values, which in turn affects its solubility, membrane permeability, and binding to its target.[2][15] For an acidic compound like this one, the pKa will govern its dissolution in the stomach (low pH) versus the intestine (higher pH).
Expected Properties: The primary acidic center is the carboxylic acid group. A secondary, much weaker acidic proton is on the indazole nitrogen. The carboxylic acid pKa is expected to be in the range of 3-5. The electron-withdrawing effects of the bromine and chlorine atoms will likely lower the pKa slightly compared to the unsubstituted indazole-3-carboxylic acid, making it a stronger acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves monitoring the pH of a solution as a titrant is added incrementally.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
-
Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.[15] If determining an acidic pKa, first acidify the solution to a low pH (e.g., pH 2.0) with a standardized HCl solution.[15]
-
Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).[15]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.[14][15]
-
Validation: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[16]
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[1][2] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant.
Expected Properties: The presence of two large halogen atoms (Br and Cl) and the aromatic ring system will contribute significantly to the molecule's lipophilicity, resulting in a relatively high LogP value. However, at pH 7.4, the carboxylic acid will be deprotonated and ionized, which will dramatically increase its aqueous affinity and thus lower the LogD value compared to the LogP.
Experimental Protocol: LogP/LogD Determination by Reverse-Phase HPLC
While the shake-flask method can be used, RP-HPLC offers a faster, more efficient, and less material-intensive alternative for estimating lipophilicity.[19][20] The method relies on the correlation between a compound's retention time on a hydrophobic column and its known LogP value.
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.[21]
-
Standard Analysis: Inject the mixture of standard compounds and record their retention times (t_R). Calculate the retention factor (k) for each standard.
-
Calibration Curve: Plot the known LogP values of the standards against their calculated log k values. A linear regression of this plot yields the calibration curve.[21]
-
Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log k.
-
LogP Calculation: Interpolate the log k of the test compound onto the calibration curve to determine its LogP value.[22]
-
LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH. The same procedure is then followed.
Visualization of Experimental Workflows
Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, rendered using DOT language, outline the core workflows described above.
Caption: Workflow for determining equilibrium solubility.
Caption: Workflow for determining the pKa value.
Synthesis and Data Interpretation
The physicochemical data for 5-bromo-6-chloro-1H-indazole-3-carboxylic acid paint a picture of a classic acidic drug candidate.
-
Solubility Profile: Its low intrinsic solubility will be significantly enhanced at the higher pH of the small intestine, which is beneficial for oral absorption. However, poor solubility in the acidic environment of the stomach could be a limiting factor.
-
Ionization State: With an expected pKa around 3-4, the compound will be predominantly in its ionized, more soluble carboxylate form at physiological pH 7.4. While this aids solubility, the negative charge can hinder passive diffusion across lipid cell membranes.
-
Lipophilicity Balance: The high intrinsic lipophilicity (LogP) is tempered by ionization at physiological pH (LogD at 7.4). This balance is critical; the molecule must be soluble enough to be available for absorption but lipophilic enough to partition into and cross cell membranes to reach its target.[2]
These properties suggest that formulation strategies, such as the use of salts or enabling excipients, may be necessary to optimize the delivery and bioavailability of this compound. The data gathered through the described protocols provide the essential foundation for such formulation development and for building predictive models of in vivo performance.
Conclusion
This guide has detailed the critical physicochemical properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid and provided robust, validated protocols for their experimental determination. A proactive approach to characterizing solubility, pKa, and lipophilicity is not merely a data collection exercise; it is a fundamental component of risk mitigation in drug discovery.[7] By understanding and quantifying these parameters early, research teams can better predict the ADME profile of a compound, identify potential liabilities, and design rational strategies to overcome them, ultimately increasing the probability of developing a successful therapeutic agent.
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